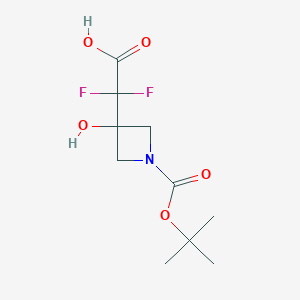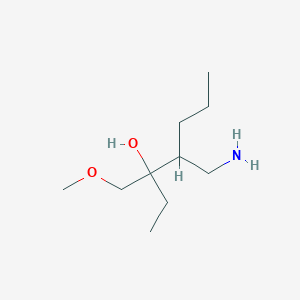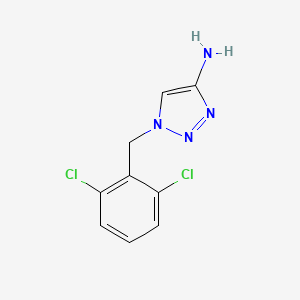
1-(Bromomethyl)-1-hexylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-hexylcyclobutane is an organic compound that belongs to the class of cycloalkanes It features a cyclobutane ring substituted with a bromomethyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-hexylcyclobutane typically involves the bromination of 1-methyl-1-hexylcyclobutane. This can be achieved through a free radical halogenation process using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-hexylcyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 1-(Hydroxymethyl)-1-hexylcyclobutane, 1-(Cyanomethyl)-1-hexylcyclobutane.
Elimination: 1-Hexylcyclobutene.
Oxidation: 1-(Hydroxymethyl)-1-hexylcyclobutanol, 1-(Carboxymethyl)-1-hexylcyclobutane.
Scientific Research Applications
1-(Bromomethyl)-1-hexylcyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-hexylcyclobutane involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-hexylcyclobutane
- 1-(Iodomethyl)-1-hexylcyclobutane
- 1-(Bromomethyl)-1-pentylcyclobutane
Uniqueness: 1-(Bromomethyl)-1-hexylcyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The hexyl chain also influences its physical and chemical properties, making it suitable for specific applications.
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-hexylcyclobutane |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-7-11(10-12)8-6-9-11/h2-10H2,1H3 |
InChI Key |
HKNNWBWFIJGIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)






![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)


![Tert-butyl 6-benzyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepine-2-carboxylate](/img/structure/B13647408.png)

